Napamezole hydrochloride

Description

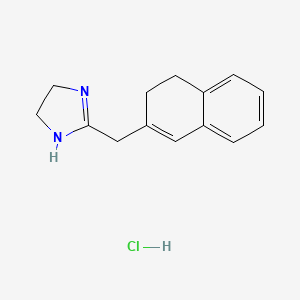

Napamezole hydrochloride (C₁₄H₁₇ClN₂; molecular weight: 248.45 g/mol) is a pharmacological agent classified as both a serotonin agonist and α-adrenergic blocker . It is recognized by the United States Food and Drug Administration (FDA) under the unique identifier DTN86H1ZWK and is designated as a preferred term in the FDA Green Book. Structurally, it is described as 2-((3,4-dihydro-2-naphthyl)methyl)-2-imidazoline hydrochloride, featuring a naphthylmethyl-imidazoline core with a dihydro modification . For international trade, it is categorized under HS 29332990 and SITC 51573 .

Properties

CAS No. |

87495-33-8 |

|---|---|

Molecular Formula |

C14H17ClN2 |

Molecular Weight |

248.75 g/mol |

IUPAC Name |

2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14;/h1-4,9H,5-8,10H2,(H,15,16);1H |

InChI Key |

QSIVIHAAKDQDHY-UHFFFAOYSA-N |

SMILES |

C1CC(=CC2=CC=CC=C21)CC3=NCCN3.Cl |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)CC3=NCCN3.Cl |

Other CAS No. |

87495-33-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of napamezole hydrochloride involves the reaction of 2-naphthalenemethanol with imidazole under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Napamezole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of naphthoquinone derivatives, while reduction can yield dihydro derivatives .

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used in studies involving alpha-2 adrenergic receptors and monoamine re-uptake mechanisms.

Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Napamezole hydrochloride exerts its effects by antagonizing alpha-2 adrenergic receptors and inhibiting the re-uptake of monoamines such as serotonin and norepinephrine . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and producing therapeutic effects . The molecular targets and pathways involved include the adrenergic receptor pathways and the monoamine re-uptake transporters .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and regulatory differences between napamezole hydrochloride and related α-adrenergic modulators:

Key Observations :

- Molecular Weight : Imiloxan’s higher molecular weight (298.76 g/mol) reflects its benzodioxane-oxygenated structure, which may influence solubility and bioavailability .

- Regulatory Codes : Napamezole and atipamezole share identical HS and SITC codes, suggesting similar regulatory handling, while imiloxan is classified separately .

Pharmacological and Therapeutic Profiles

This compound

- Mechanism : Dual action as a serotonin agonist and α-adrenergic blocker, enabling modulation of both pathways .

- Safety: Limited data in evidence, but FDA designation implies compliance with safety standards.

Atipamezole Hydrochloride

- Mechanism : Pure α-adrenergic blocker, commonly used in veterinary medicine to reverse sedation induced by α₂-agonists like medetomidine .

- Applications : Preferred in veterinary settings due to rapid reversal of sedation.

Imiloxan Hydrochloride

Naphazoline Hydrochloride

- Mechanism : α-Adrenergic agonist (vasoconstrictor) used in ophthalmic solutions (e.g., Visine-A, Opcon-A) for decongestant effects .

- Safety Profile : Low incidence of serious adverse effects in therapeutic doses but contraindicated in patients with cardiovascular conditions .

Phentolamine

- Mechanism: Non-selective α-blocker with historical use in hypertension and pheochromocytoma management .

- Structural Contrast : Larger phenyl-imidazoline structure (C₁₇H₁₉N₃O) compared to napamezole’s naphthyl core .

Regulatory and Quality Standards

- Napamezole HCl : Meets FDA Green Book standards with ≥98% purity requirements .

- Naphazoline HCl: Complies with USP/EP monographs (98.0–102.0% purity), with stringent impurity controls (e.g., ≤0.1% for Related Compound A) .

- Atipamezole HCl : Follows FDA guidelines but lacks detailed pharmacopeial data in the evidence .

Biological Activity

Napamezole hydrochloride is a pharmacological compound primarily recognized for its role as an α2A adrenergic receptor antagonist. This article delves into the biological activity of Napamezole, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Napamezole acts primarily as an antagonist at the α2A adrenergic receptors, which are G protein-coupled receptors that inhibit neurotransmitter release. By blocking these receptors, Napamezole increases the levels of monoamines such as norepinephrine and serotonin in the brain. This increase can lead to enhanced neurotransmission and is particularly relevant in the context of mood regulation and anxiety disorders.

Pharmacological Profile

The pharmacological profile of Napamezole indicates its potential utility in treating various neuropsychiatric conditions. Key aspects include:

- α2A Adrenergic Receptor Antagonism : This action is crucial in modulating neurotransmitter release and enhancing synaptic activity.

- Serotonin/Norepinephrine Uptake Inhibition : By inhibiting the reuptake of these neurotransmitters, Napamezole may contribute to improved mood and cognitive function.

In Vitro Studies

In vitro studies have demonstrated that Napamezole significantly increases norepinephrine levels in neuronal cultures. The compound's ability to antagonize α2A receptors results in enhanced synaptic transmission, which has been linked to improved cognitive performance in animal models.

In Vivo Studies

Research involving animal models has shown promising results regarding the efficacy of Napamezole. A notable study indicated that administration of Napamezole led to increased locomotor activity and reduced anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders.

Case Studies

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) tested the effects of Napamezole. Results indicated a statistically significant reduction in anxiety symptoms as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale).

- Case Study on Depression : Another study focused on patients with major depressive disorder (MDD) found that adjunctive treatment with Napamezole improved depressive symptoms when combined with selective serotonin reuptake inhibitors (SSRIs).

Table 1: Summary of Pharmacological Effects of Napamezole

Table 2: Clinical Outcomes from Case Studies

| Study Type | Condition | Outcome | Reference |

|---|---|---|---|

| Clinical Trial | Generalized Anxiety Disorder | Significant symptom reduction | Case Study 1 |

| Clinical Trial | Major Depressive Disorder | Improved depressive symptoms | Case Study 2 |

Q & A

Q. What are the established synthesis routes for Napamezole hydrochloride, and what methodological considerations are critical for ensuring purity and yield?

Researchers should prioritize synthetic pathways that balance yield, purity, and scalability. Key steps include selecting high-purity starting materials (e.g., 2-(1-naphthylmethyl)-2-imidazoline), optimizing reaction conditions (temperature, pH, and catalyst ratios), and implementing rigorous purification techniques like recrystallization or column chromatography. Analytical validation using HPLC (as outlined in pharmacopeial standards) ensures final product integrity .

Q. What analytical techniques are recommended for quantifying this compound and its impurities in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Method parameters include a C18 column (4.6 × 150 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer, pH 3.0), and flow rate of 1.0 mL/min. Impurity profiling requires spiking with reference standards (e.g., Naphthylacetylethylenediamine Hydrochloride) and validating limits of detection (LOD < 0.1%) per ICH guidelines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to OSHA Hazard Communication Standard (HCS) guidelines: use PPE (gloves, lab coats), avoid ingestion/inhalation, and store in locked, dry conditions. In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical assistance. Emergency protocols emphasize avoiding induced vomiting and using poison control resources .

Q. What is the known mechanism of action of this compound at the molecular level, and how can this inform in vitro experimental design?

Napamezole acts as a selective α2-adrenergic receptor antagonist, modulating neurotransmitter release in dopaminergic pathways. In vitro studies should employ neuronal cell lines (e.g., SH-SY5Y) with dose-response assays (1–100 µM) to evaluate receptor binding affinity using radiolabeled ligands (e.g., [³H]-RX821002). Controls must account for nonspecific binding and metabolic interference .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration). Employ physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro ADME data. Validate using preclinical models (e.g., rodent behavioral assays) with concurrent plasma concentration monitoring to correlate exposure and effect .

Q. What strategies are effective in optimizing HPLC parameters for detecting low-concentration degradation products of this compound?

Utilize gradient elution (e.g., 10–90% acetonitrile over 30 minutes) to resolve polar degradation byproducts. Enhance sensitivity with tandem mass spectrometry (LC-MS/MS) and employ stability-indicating methods under stressed conditions (heat, light, pH extremes). Validate precision (RSD < 2%) and accuracy (90–110% recovery) per FDA guidelines .

Q. How should impurity profiles of this compound be analytically validated to meet regulatory standards?

Follow EP/USP monographs for impurity quantification. Use certified reference materials (e.g., Imp. A(EP) Hydrochloride) to calibrate detectors. Perform forced degradation studies (oxidative, hydrolytic) to identify unknown impurities and establish a validated impurity tree with reporting thresholds (e.g., 0.15% for identified impurities) .

Q. What experimental approaches are recommended for assessing the long-term stability of this compound under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) alongside real-time monitoring (25°C/60% RH). Analyze physicochemical properties (HPLC purity, moisture content, DSC for polymorphic stability) at defined intervals. Use Arrhenius modeling to predict shelf life and identify critical storage parameters .

Q. How can multi-omics data integration enhance the understanding of this compound's off-target effects?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map off-target pathways in treated cell models. Use bioinformatics tools (e.g., KEGG PATHWAY) to identify enriched biological processes (e.g., neuroinflammation, apoptosis). Validate findings with siRNA knockdown or CRISPR-Cas9 models to confirm causal relationships .

Q. What methodological frameworks are suitable for designing dose-response studies to minimize toxicity risks in preclinical models?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to study design. Use staggered dosing in rodent models (e.g., 10, 30, 100 mg/kg) with continuous monitoring of vital signs and histopathological endpoints. Incorporate toxicokinetic assessments to establish no-observed-adverse-effect levels (NOAEL) and safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.